molecular formula C8H13NO B1485023 5-Methyl-5-azaspiro[3.4]octan-8-one CAS No. 2059948-86-4

5-Methyl-5-azaspiro[3.4]octan-8-one

Cat. No. B1485023
CAS RN: 2059948-86-4
M. Wt: 139.19 g/mol
InChI Key: RJKQEPJZIUSQJI-UHFFFAOYSA-N
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Description

5-Methyl-5-azaspiro[3.4]octan-8-one is a chemical compound with the CAS Number: 2059948-86-4 . It has a molecular weight of 139.2 and its IUPAC name is 5-methyl-5-azaspiro[3.4]octan-8-one .


Molecular Structure Analysis

The InChI code for 5-Methyl-5-azaspiro[3.4]octan-8-one is 1S/C8H13NO/c1-9-6-3-7(10)8(9)4-2-5-8/h2-6H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

, makes it a valuable compound for developing new pharmacological agents. .

Organic Synthesis

In the realm of organic chemistry, this compound is employed as an intermediate in the synthesis of complex organic molecules. Its spirocyclic framework is advantageous in constructing compounds with high stereochemical complexity, which is essential for the development of chiral drugs. Researchers leverage its reactivity to introduce various functional groups, thereby expanding the diversity of accessible chemical entities .

Material Science

The compound’s robust structure is explored in material science for the design of new polymeric materials. Its incorporation into polymers can enhance the thermal stability and mechanical properties of the materials. This application is particularly relevant in the production of high-performance plastics and resins used in various industrial applications .

Analytical Chemistry

5-Methyl-5-azaspiro[3.4]octan-8-one: is also significant in analytical chemistry, where it is used as a calibration standard in chromatographic analyses. Its well-defined retention time and peak shape in chromatographic systems make it an excellent candidate for method development and validation in the quantification of complex mixtures .

Chemical Education

This compound is featured in chemical education as an example of spirocyclic compounds, teaching students about the intricacies of spiro-connectivity and its implications on molecular properties. It is used to demonstrate the synthesis and reactivity of spirocyclic structures in advanced organic chemistry courses .

Computational Chemistry

In computational chemistry, 5-Methyl-5-azaspiro[3.4]octan-8-one is used to model and predict the behavior of spirocyclic compounds. Simulations involving this molecule help in understanding its conformational dynamics and reactivity, which are crucial for the rational design of spirocyclic drugs .

Safety and Hazards

The safety data sheet for 5-Methyl-5-azaspiro[3.4]octan-8-one recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . It also advises against ingestion and inhalation .

properties

IUPAC Name

5-methyl-5-azaspiro[3.4]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-3-7(10)8(9)4-2-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKQEPJZIUSQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-azaspiro[3.4]octan-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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